Arachidoyl-CoA (triammonium)
CAS No.:
Cat. No.: VC16598672
Molecular Formula: C41H83N10O17P3S
Molecular Weight: 1113.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H83N10O17P3S |
|---|---|
| Molecular Weight | 1113.1 g/mol |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate;azane |
| Standard InChI | InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/t30-,34+,35?,36+,40-;;;/m1.../s1 |
| Standard InChI Key | FCQFGWHSMZFGCX-RTFZFLKGSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Introduction
Chemical Identity and Structural Characteristics
Arachidonoyl CoA (triammonium) is classified as an acyl-CoA compound, characterized by a coenzyme A moiety linked to the carboxyl group of arachidonic acid . The triammonium salt form enhances solubility, facilitating its use in experimental settings. Key structural features include:
The compound’s structure comprises a 20-carbon arachidonoyl chain with four cis double bonds, contributing to its conformational flexibility and interaction with enzymes like cyclooxygenases and lipoxygenases. Despite its biochemical significance, 3D conformational data remain limited due to its large size and flexibility .
Table 1: Comparative Structural Features of Arachidonoyl CoA and Related Acyl-CoAs
Biosynthesis and Metabolic Pathways
Arachidonoyl CoA is synthesized via the ATP-dependent condensation of arachidonic acid with coenzyme A, catalyzed by long-chain acyl-CoA synthetases (ACSLs) . This reaction occurs in the endoplasmic reticulum and mitochondrial membranes, enabling the compound’s integration into lipid metabolism. Key metabolic roles include:
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Eicosanoid Synthesis: Arachidonoyl CoA is a precursor for prostaglandins and leukotrienes, which regulate inflammation, vasodilation, and platelet aggregation. Cyclooxygenase (COX) and lipoxygenase (LOX) enzymes oxidize the compound to generate these signaling molecules.
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Gene Regulation: It modulates fatty acid metabolism by inhibiting FadR, a transcriptional repressor, thereby upregulating β-oxidation genes.
Table 2: Enzymatic Reactions Involving Arachidonoyl CoA
Analytical Methodologies for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying arachidonoyl CoA in biological samples. The method, validated by Hunt et al. (2008), employs reverse-phase chromatography and electrospray ionization (ESI) in positive ion mode . Key parameters include:
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Internal Standards: Odd-chain acyl-CoAs (e.g., C15:0-, C17:0-CoA) ensure precision .
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Detection Limits: Subpicomole sensitivity, enabling analysis in modest cell quantities (~10 cells) .
Table 3: MRM Parameters for Arachidonoyl CoA Detection via LC-MS/MS
| Parameter | Value |
|---|---|
| Precursor Ion (Q1) | 1,034.4 |
| Product Ion (Q3) | 527.4 |
| Collision Energy | 52 eV |
| Retention Time | 14.1 min |
Samples are extracted using a chloroform-methanol-water system, with recovery rates exceeding 90% for long-chain acyl-CoAs .
Biological Functions and Mechanistic Insights
Arachidonoyl CoA’s biological roles extend beyond eicosanoid production:
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Lipid Droplet Dynamics: It regulates lipid storage by modulating perilipin activity in adipocytes.
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Mitochondrial β-Oxidation: Despite its unsaturated structure, arachidonoyl CoA undergoes limited β-oxidation, yielding propionyl-CoA and acetyl-CoA.
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Protein Acetylation: Serves as an acetyl donor for non-enzymatic protein acetylation, influencing metabolic enzyme activity.
Applications in Biomedical Research
Arachidonoyl CoA (triammonium) is indispensable in:
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Drug Discovery: Screening COX-2 inhibitors (e.g., celecoxib) requires its use as a substrate.
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Metabolic Disorder Studies: Dysregulation is linked to obesity and non-alcoholic fatty liver disease (NAFLD) .
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Inflammation Models: Administered in vitro to study leukotriene-driven asthma pathways.
Comparative Analysis with Related Acyl-CoAs
Arachidonoyl CoA’s unsaturated structure distinguishes it from saturated analogs like palmitoyl CoA:
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Membrane Fluidity: Its kinked structure integrates into phospholipid bilayers, enhancing membrane flexibility.
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Enzyme Specificity: COX-2 exhibits higher affinity for arachidonoyl CoA than for saturated acyl-CoAs.
Challenges and Future Directions
Current research gaps include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume